

Carthamidin: A Flavonoid Compound with Therapeutic Potential

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

Carthamidin, a tetrahydroxyflavanone with the chemical formula C15H12O6, is a prominent flavonoid compound isolated from the florets of safflower (Carthamus tinctorius L.).[1][2] Traditionally used in herbal medicine, **carthamidin** has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of **carthamidin**, focusing on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Flavonoids are a large class of plant secondary metabolites ubiquitously found in fruits, vegetables, and medicinal herbs.[3] They are recognized for their broad spectrum of biological activities, which are largely attributed to their antioxidant and cell signaling modulatory properties.[1] **Carthamidin**, a flavonoid pigment, is a key bioactive constituent of safflower, a plant with a long history of use in traditional medicine for various ailments, including cardiovascular diseases and inflammatory conditions.[1][4][5][6] This guide aims to consolidate



the existing scientific knowledge on **carthamidin**, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

Carthamidin is a tetrahydroxyflavanone, a subclass of flavonoids characterized by a C6-C3-C6 skeleton. Its chemical structure confers the ability to scavenge free radicals and chelate metal ions, which are central to its antioxidant activity.

Table 1: Physicochemical Properties of Carthamidin

Property	Value	Reference
Chemical Formula	C15H12O6	[1]
Molar Mass	304.25 g/mol	Inferred
Class	Tetrahydroxyflavanone	[2]
Source	Carthamus tinctorius L. (Safflower)	[1][2]

Biological Activities and Mechanisms of Action

Carthamidin exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer effects being the most extensively studied.

Antioxidant Activity

The antioxidant properties of **carthamidin** are attributed to its ability to donate hydrogen atoms and neutralize free radicals. In vitro studies have demonstrated its significant radical scavenging and reducing power capabilities.[7]

Table 2: In Vitro Antioxidant Activity of Carthamidin



Assay	Result	Reference
Total Antioxidant Activity	0.188±0.011 - 0.532±0.01 mg AAE/g dw	[7]
Reducing Power	0.649±0.190 - 0.965±0.006 mg AAE/g dw	[7]

Anticancer Activity

Carthamidin has demonstrated potent anticancer effects, particularly against breast cancer cells. Studies on the MCF-7 human breast cancer cell line have shown that **carthamidin** inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest.[8][9]

Table 3: Anticancer Activity of Carthamidin on MCF-7 Cells

Parameter	Result	Reference
IC50 (24h)	128.65 μg/mL	[8][9]
Mechanism of Action	Induction of apoptosis, increased ROS production, cell cycle arrest at G0/G1 phase	[8]

The anticancer mechanism of **carthamidin** involves the induction of apoptosis, a form of programmed cell death. This is accompanied by an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. Furthermore, **carthamidin** has been shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and subsequent division.[8]

Anti-inflammatory Activity

Flavonoids from safflower, including **carthamidin**, are known to possess anti-inflammatory properties.[1][4] While direct studies on **carthamidin** are limited, the anti-inflammatory effects of safflower extracts are well-documented and are thought to involve the modulation of key inflammatory signaling pathways.[10]



Signaling Pathway Modulation

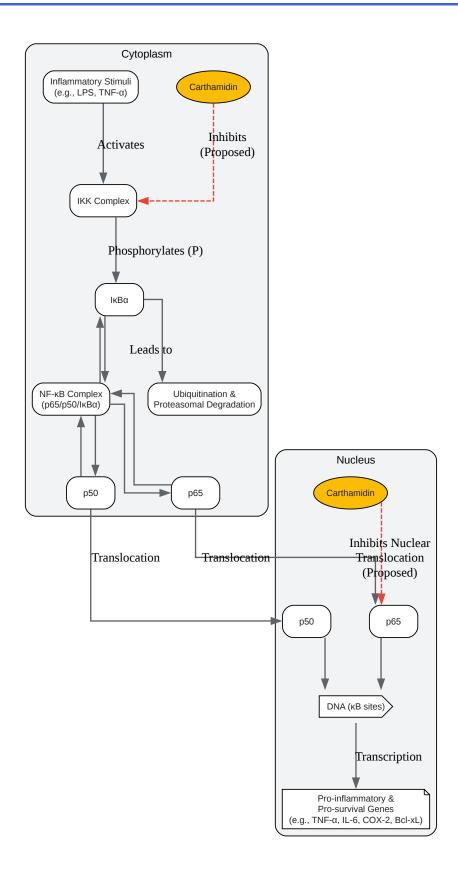
The biological activities of flavonoids are often mediated through their interaction with intracellular signaling pathways. Based on the known effects of safflower extracts and other flavonoids, it is proposed that **carthamidin** may exert its anti-inflammatory and anticancer effects through the modulation of the NF-kB and MAPK signaling pathways.

Disclaimer: The following signaling pathway diagrams are hypothetical and based on the known functions of similar flavonoid compounds and extracts from Carthamus tinctorius. Direct experimental evidence for the specific modulation of these pathways by purified **carthamidin** is currently limited.

Proposed Modulation of the NF-kB Signaling Pathway

The NF- κ B pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and proteasomal degradation. This allows the p65 subunit of NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Flavonoids are known to inhibit this pathway at multiple points.





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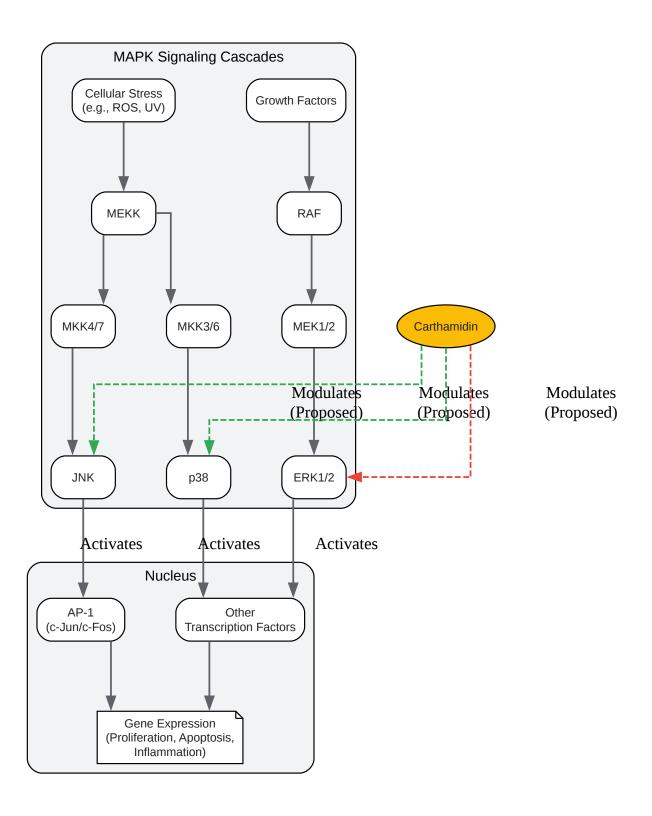
Figure 1: Proposed inhibitory effect of **Carthamidin** on the NF-kB signaling pathway.



Proposed Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. Flavonoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.





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Figure 2: Proposed modulatory effects of **Carthamidin** on the MAPK signaling pathways.



Experimental Protocols

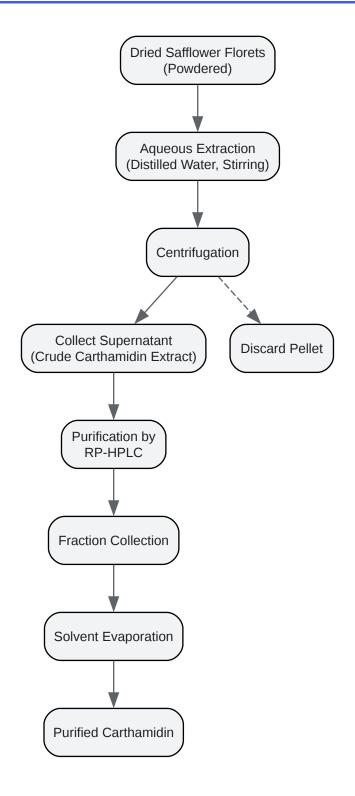
This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of Carthamidin from Carthamus tinctorius

A general protocol for the extraction of **carthamidin** (safflower yellow) from safflower florets is as follows:

- Extraction:
 - Suspend 1 gram of finely powdered safflower florets in 15 mL of distilled water.
 - Stir the suspension for 30 minutes.
 - Centrifuge to remove solid plant material and retain the supernatant at 4-5°C.
 - Repeat the extraction process on the pellet with fresh distilled water and combine the supernatants.
 - Filter the combined supernatant to remove any remaining suspended particles.
- Purification (General Chromatographic Approach):
 - Further purification can be achieved using chromatographic techniques. A common method involves reversed-phase high-performance liquid chromatography (RP-HPLC).
 - Column: A C18 column is typically used.
 - Mobile Phase: A gradient of methanol and water is often employed. For example, a
 gradient starting with a lower concentration of methanol and gradually increasing.
 - Detection: Detection is typically performed using a UV detector at a wavelength where carthamidin has maximum absorbance.
 - Fractions containing carthamidin are collected, and the solvent is evaporated to obtain the purified compound.





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Figure 3: General workflow for the extraction and purification of **Carthamidin**.

In Vitro Assays

Foundational & Exploratory





This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **carthamidin** and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Add 100-150 μ L of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

- Cell Treatment: Treat MCF-7 cells with carthamidin at various concentrations for a specified time (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity
 of PI is proportional to the DNA content.



 Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

- Cell Treatment: Treat MCF-7 cells with **carthamidin** for a desired period.
- Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 μM) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
- ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'dichlorofluorescein (DCF).
- Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The fluorescence intensity is proportional to the amount of ROS.

Conclusion and Future Directions

Carthamidin, a flavonoid from Carthamus tinctorius, demonstrates significant potential as a therapeutic agent due to its antioxidant, anticancer, and likely anti-inflammatory properties. This guide has provided a comprehensive overview of its known biological activities, along with detailed experimental protocols to facilitate further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying carthamidin's effects, particularly its direct interactions with the NF-κB and MAPK signaling pathways. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of carthamidin. The development of efficient and scalable extraction and purification methods will be essential for its potential translation into clinical applications. The data and protocols presented herein serve as a valuable resource for advancing the scientific understanding and therapeutic development of this promising natural compound.



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